molecular formula C23H27N3O3S B11630348 N-(2,4-dimethoxyphenyl)-4-methyl-6-[4-(propan-2-yl)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

N-(2,4-dimethoxyphenyl)-4-methyl-6-[4-(propan-2-yl)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B11630348
M. Wt: 425.5 g/mol
InChI Key: BZAWANXDJFNIBX-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-6-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms. The compound also features methoxy and isopropyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(2,4-DIMETHOXYPHENYL)-6-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves several steps. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which then undergoes a Michael addition with a suitable nucleophile, such as a thiol, to form the desired tetrahydropyrimidine ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and efficiency .

Chemical Reactions Analysis

N-(2,4-DIMETHOXYPHENYL)-6-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-6-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

N-(2,4-DIMETHOXYPHENYL)-6-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of methoxy and isopropyl groups in N-(2,4-DIMETHOXYPHENYL)-6-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C23H27N3O3S/c1-13(2)15-6-8-16(9-7-15)21-20(14(3)24-23(30)26-21)22(27)25-18-11-10-17(28-4)12-19(18)29-5/h6-13,21H,1-5H3,(H,25,27)(H2,24,26,30)

InChI Key

BZAWANXDJFNIBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)C)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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